![molecular formula C17H21N3O4S B4179934 2-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}furan-3-carboxamide](/img/structure/B4179934.png)
2-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}furan-3-carboxamide
Overview
Description
2-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}furan-3-carboxamide is an organic compound that belongs to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
The synthesis of 2-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}furan-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods may involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
2-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}furan-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system . In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}furan-3-carboxamide can be compared with other similar compounds such as 2-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide While both compounds share a similar core structure, they differ in the specific substituents attached to the benzene ringOther similar compounds include various piperazine derivatives, which are widely employed in drugs such as trimetazidine, ranolazine, and aripiprazole .
Properties
IUPAC Name |
2-methyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-16(7-12-24-13)17(21)18-14-3-5-15(6-4-14)25(22,23)20-10-8-19(2)9-11-20/h3-7,12H,8-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNIDEFRIUOWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4179853.png)
![(2-CHLORO-6-FLUOROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B4179865.png)
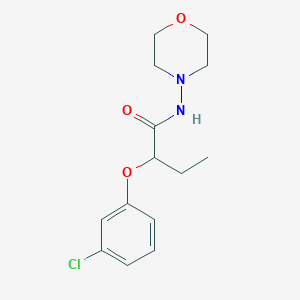
![2-bromo-N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4179877.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4179892.png)
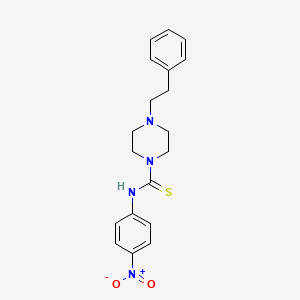
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide](/img/structure/B4179912.png)
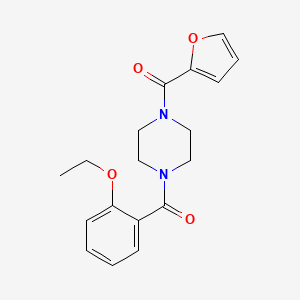
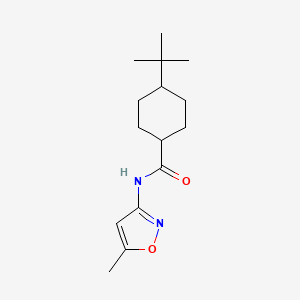
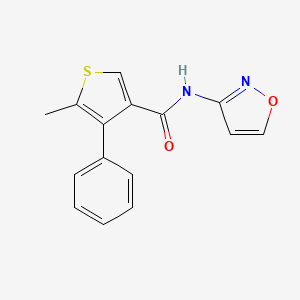
![5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4179959.png)
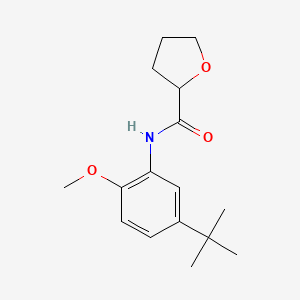
![2-(3-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4179964.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B4179972.png)
